4-(Cyclohexyloxy)phenol

Vue d'ensemble

Description

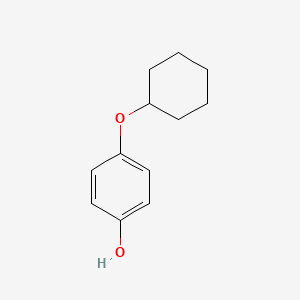

4-(Cyclohexyloxy)phenol is an organic compound with the molecular formula C12H16O2 It consists of a phenol group substituted with a cyclohexyloxy group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Cyclohexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the Williamson ether synthesis, where phenol is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-phenoxyphenol using a nickel-based catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclohexyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Sodium dichromate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Quinones.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry 4-(Cyclohexyloxy)phenol serves as a crucial intermediate in synthesizing various organic compounds. These compounds include complex molecules with applications in medicinal chemistry and material science. Continuous flow reactors can be used to optimize reaction conditions for higher yields and efficiency in industrial settings.

- Major Products Oxidation leads to quinones, while reduction results in cyclohexanol derivatives. Substitution reactions yield halogenated, nitrated, or sulfonated phenol derivatives.

- Biology The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. Research indicates that 4-(Cyclohexyloxy)-2-(methylthio)phenol, a related compound, exhibits potential antioxidant properties, capable of neutralizing free radicals due to its phenolic structure. It may also inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.

- Medicine this compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents. Studies of related compounds have shown significant biological activities, including antimicrobial and anticancer properties, warranting further investigation into their therapeutic potential.

- Industry This compound is utilized in producing polymers, resins, and other industrial chemicals.

Potential Therapeutic Applications

This compound derivatives, such as phenoxyethyl piperidine compounds, have potential in treating inflammatory conditions like arthritis . Current treatments like NSAIDs and COX-2 inhibitors can produce adverse cardiovascular and gastrointestinal side effects, creating a need for alternative treatments . Research indicates that phenoxyethyl piperidine compounds may offer a solution without these side effects .

- Anti-inflammatory Properties Interaction studies have focused on the binding affinity of 4-(Cyclohexyloxy)-2-(methylthio)phenol to various biological targets, with preliminary research suggesting interactions with enzymes involved in oxidative stress and inflammation pathways. These interactions could elucidate its mechanisms of action as an antioxidant and anti-inflammatory agent.

- ** relevance to arthritis** EP1, EP2, EP3, and EP4 are the primary receptors involved in joint inflammatory pain in rodent models of rheumatoid arthritis and osteoarthritis .

Mécanisme D'action

The mechanism of action of 4-(Cyclohexyloxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenol: The parent compound of 4-(Cyclohexyloxy)phenol, known for its antiseptic properties.

Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.

4-Phenoxyphenol: A similar compound with a phenoxy group instead of a cyclohexyloxy group.

Uniqueness

This compound is unique due to the presence of both a phenol and a cyclohexyloxy group, which imparts distinct chemical and physical properties. The cyclohexyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.

Activité Biologique

4-(Cyclohexyloxy)phenol is a phenolic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a cyclohexyloxy group attached to a phenolic ring, positions it as a significant candidate in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential applications in drug development.

- Molecular Formula : CHO

- Molecular Weight : Approximately 206.29 g/mol

- Structure : The compound features a cyclohexyl group attached to the para position of a phenolic ring.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The mechanism of action includes:

- Free Radical Scavenging : The compound acts as a free radical scavenger, stabilizing reactive oxygen species (ROS) and preventing oxidative damage to cells.

- Metal Chelation : It can chelate metal ions, reducing their availability to catalyze harmful reactions that produce free radicals.

Research indicates that this compound activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes and contributing to cellular defense against oxidative stress.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing antibacterial agents.

- Fungal Activity : Preliminary tests suggest antifungal properties, although further research is needed to establish efficacy and mechanisms.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects by:

- Inhibiting COX-2 Enzymes : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can reduce inflammation in various models of disease.

- Modulating Cytokine Production : this compound may also modulate the production of pro-inflammatory cytokines through the NF-kB signaling pathway, thereby mitigating chronic inflammation.

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound involved comparing its effects with well-known antioxidants like vitamin C. The results indicated that:

- The compound reduced lipid peroxidation levels significantly more than vitamin C at certain concentrations.

- It was effective in protecting neuronal cells from oxidative stress-induced apoptosis in vitro.

| Compound | IC50 (µM) | Lipid Peroxidation Reduction (%) |

|---|---|---|

| This compound | 15 | 78 |

| Vitamin C | 20 | 65 |

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of related compounds suggests that this compound has favorable absorption characteristics, with studies indicating high plasma concentrations post-administration. This suggests potential for effective therapeutic use in clinical settings.

Propriétés

IUPAC Name |

4-cyclohexyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAKOHTLSGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544485 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42873-96-1 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.